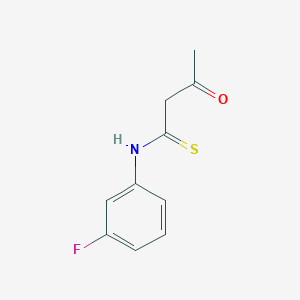
N-(3-Fluorophenyl)-3-oxobutanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-3-oxobutanethioamide is an organic compound that features a fluorophenyl group attached to a 3-oxobutanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-3-oxobutanethioamide typically involves the reaction of 3-fluoroaniline with an appropriate thioamide precursor under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the thioamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to improve yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-3-oxobutanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-(3-Fluorophenyl)-3-oxobutanethioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-3-oxobutanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the thioamide moiety may participate in covalent bonding or redox reactions. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Fluorophenyl)-3-oxobutanamide
- N-(3-Fluorophenyl)-3-oxobutanethioester
- N-(3-Fluorophenyl)-3-oxobutanenitrile
Uniqueness
N-(3-Fluorophenyl)-3-oxobutanethioamide is unique due to the presence of both a fluorophenyl group and a thioamide moiety. This combination imparts distinct chemical and biological properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
61524-09-2 |
|---|---|
Molecular Formula |
C10H10FNOS |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-3-oxobutanethioamide |
InChI |
InChI=1S/C10H10FNOS/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) |
InChI Key |
ORMNBHDPGCUSQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=S)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















